(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound “(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a methanone bridge connecting two heterocyclic moieties: a 1-methyl-1H-1,2,3-triazole and a 4-(aminomethyl)piperidine. The piperidine ring, bearing an aminomethyl group at the 4-position, introduces a primary amine that may enhance aqueous solubility and serve as a site for chemical modifications or target interactions. This structural combination suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-8(6-11)3-5-15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLTXNNAPNGAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Aminomethyl)piperidine
- Starting from piperidine, a selective functionalization at the 4-position is performed to introduce the aminomethyl group.
- A common approach is via chloromethylation or bromomethylation at the 4-position, followed by nucleophilic substitution with ammonia or an amine source to yield the aminomethyl substituent.
- Alternatively, reductive amination of 4-formylpiperidine with ammonia or an amine can be used to install the aminomethyl group.
Preparation of 1-Methyl-1H-1,2,3-triazol-4-yl Carbonyl Derivative
- The 1-methyl-1H-1,2,3-triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as “click chemistry,” using methylated azides and alkynes.
- The triazole ring is then functionalized at the 4-position with a carboxylic acid or an activated ester (e.g., acid chloride or NHS ester) to enable coupling.
Coupling to Form the Methanone Linkage
- The 4-(aminomethyl)piperidine acts as the nucleophile, reacting with the activated carbonyl derivative of the triazole.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides can be used to facilitate amide bond formation.
- The reaction is typically performed in an aprotic solvent like dichloromethane or dimethylformamide under inert atmosphere.
- The product is purified by extraction, washing, drying over magnesium sulfate, filtration, and solvent evaporation, followed by chromatographic purification or recrystallization.
Representative Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aminomethylation of piperidine | Chloromethylation agent (e.g., formaldehyde + HCl), then NH3 or amine | Control of regioselectivity critical |
| Triazole synthesis | CuSO4 catalyst, methyl azide and alkyne, aqueous/organic solvent | Click chemistry yields regioselective triazole |
| Activation of triazole acid | Thionyl chloride or carbodiimide coupling agents | Formation of acid chloride or active ester |
| Amide coupling | 4-(Aminomethyl)piperidine, activated triazole derivative, base (e.g., triethylamine), DMF or DCM solvent | Stirring at room temperature or slight heating |
| Work-up and purification | Extraction with ethyl acetate, washing with water, drying over MgSO4, filtration, evaporation | Final product isolated by chromatography or recrystallization |
Analytical and Research Findings
- The coupling reactions yield the target compound with high purity when monitored by chromatographic techniques such as HPLC.
- Spectroscopic characterization (NMR, IR, MS) confirms the formation of the amide bond and the integrity of the triazole and piperidine rings.
- The product is typically isolated as a solid, with melting points and purity assessed by DSC and elemental analysis.
- Reaction yields vary depending on the exact conditions but generally range from 60% to 85% for the coupling step.
Notes on Literature and Patents
- While direct preparation methods for this exact compound are scarce in open literature, related amide derivatives involving piperidine and triazole moieties have been reported in patent WO1998022459A1 and in synthetic organic chemistry literature, providing analogous methodologies for the preparation of such compounds.
- The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation is a well-established, high-yielding method that ensures regioselectivity and mild reaction conditions.
- Amide bond formation using carbodiimide coupling agents is a standard procedure in medicinal chemistry for linking amines and carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a tool compound in chemical biology for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazole-linked piperidine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula (C₁₁H₁₉N₅O).
Key Observations :
Substituent Effects on Triazole: The target’s 1-methyl triazole is less sterically hindered compared to phenyl- or benzyl-substituted analogs (e.g., Compounds 4–5, 81) . This may favor interactions with narrow binding pockets.
Amine Group Modifications: The 4-(aminomethyl)piperidine in the target compound introduces a primary amine (pKa ~9–10), which is more hydrophilic than morpholine (pKa ~7.4) or methylpiperazine (pKa ~8.5) . This could improve solubility in acidic environments (e.g., physiological pH). Piperidine vs. pyrrolidine rings: Piperidine’s six-membered ring offers greater conformational flexibility compared to pyrrolidine’s five-membered structure .
Synthesis and Reactivity: The target compound may be synthesized via nucleophilic acyl substitution, analogous to methods in (reaction of triazole carbonyl chloride with 4-aminomethylpiperidine) . The primary amine on the piperidine allows for further derivatization (e.g., amidation, Schiff base formation), a feature absent in Compounds 4–5 and 81 .
The aminomethyl group could mimic natural substrates (e.g., lysine residues), making the compound a candidate for enzyme-targeted therapies.
Biological Activity
The compound (4-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, often referred to as a triazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminomethyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 220.27 g/mol. The structure can be represented as follows:
1. Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties . Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of ergosterol synthesis in fungal cell membranes, which is pivotal for maintaining cell integrity.
2. Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity , particularly against certain types of tumors. The compound has been shown to inhibit cell proliferation in vitro through the induction of apoptosis in cancer cells.
3. Inhibition of PI3K Pathway
Recent findings suggest that this compound may selectively inhibit Class I PI3K enzymes, which are critical in various signaling pathways associated with cancer progression and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in increased apoptosis rates and decreased viability of cancer cells .
Case Study: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a therapeutic agent for infections caused by resistant strains .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in CuAAC .
- Catalyst tuning : Use Cu(I) catalysts (e.g., CuBr) with ligands (e.g., TBTA) to improve yield and purity .
Example : In analogous compounds, yields varied from 8% to 78% depending on solvent and catalyst .
Advanced: How can conflicting purity data from HPLC and elemental analysis be resolved during characterization?
Answer:
Discrepancies between HPLC purity (e.g., 97–99% peak area) and elemental analysis (e.g., ±0.5% deviation in C/H/N) may arise due to:
- Residual solvents : HPLC may not detect non-UV-active impurities, while elemental analysis accounts for all atoms.
- Hydration states : Elemental analysis assumes anhydrous compounds, but hydrated forms skew results .
Q. Methodological resolution :
- Complementary techniques : Combine LC-MS to identify non-UV-active impurities and thermogravimetric analysis (TGA) to detect water/solvent residues .
- Calibration standards : Use internal standards for HPLC to improve accuracy .
Case study : A compound showed 99% HPLC purity but a 0.6% nitrogen deficit in elemental analysis, attributed to trace solvent retention .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
Critical safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Q. Emergency measures :
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Exposure response : Flush eyes/skin with water for 15 minutes and seek medical attention .
Advanced: How can computational modeling guide the design of biological activity assays for this compound?
Answer:
Step 1: Target prediction
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., histamine H1/H4 receptors) .
- Pharmacophore mapping : Identify key moieties (e.g., triazole for hydrogen bonding, piperidine for lipophilic interactions) .
Q. Step 2: Experimental validation
- In vitro assays : Test receptor antagonism in cell lines (e.g., HEK293 transfected with H1/H4 receptors) .
- Dose-response curves : Compare experimental IC50 values with computational predictions to refine models .
Example : A dual H1/H4 ligand showed sub-micromolar activity in vitro, aligning with docking simulations .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Answer:
- 1H/13C-NMR : Assign peaks to confirm piperidine (δ 1.5–3.0 ppm) and triazole (δ 7.5–8.5 ppm) moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. Limitations :
- NMR may not distinguish stereoisomers without chiral columns .
- MS requires pure samples to avoid adduct interference .
Advanced: What strategies mitigate low yields in multi-step syntheses of similar compounds?
Answer:
Root causes :
- Intermediate instability (e.g., amine oxidation in 4-aminomethylpiperidine) .
- Competing side reactions (e.g., over-alkylation in triazole formation) .
Q. Solutions :
- Protecting groups : Use Boc-protected amines to prevent degradation during coupling .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .
- In-line monitoring : UV-vis or FT-IR probes track reaction progress in real time .
Case study : Protecting the piperidine amine increased yield from 12% to 65% in a related synthesis .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed amide bonds) .
Q. Key findings :
- Piperidine-triazole hybrids are stable at pH 4–7 but degrade rapidly in strong bases (>pH 10) .
- Thermal stability: Decomposition onset at ~150°C via TGA .
Advanced: How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?
Answer:
Modification strategies :
- Fluorination : Enhances metabolic stability and membrane permeability (e.g., 4-fluorophenyl analogs in ) .
- Sulfonyl groups : Improve solubility (e.g., 4-methylsulfonylpiperidine in ) .
Q. Analytical validation :
- LogP measurements : Compare octanol-water partition coefficients to assess lipophilicity .
- X-ray crystallography : Resolve conformational changes induced by substituents .
Example : Fluorination reduced CYP450 metabolism by 40% in a related compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
